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molecular formula C5H7F3O2 B031815 5,5,5-trifluoropentanoic Acid CAS No. 407-62-5

5,5,5-trifluoropentanoic Acid

Cat. No. B031815
M. Wt: 156.1 g/mol
InChI Key: RUEXKRNFAABHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08629136B2

Procedure details

To a stirred solution of 5,5,5-trifluoropentanoic acid (5 g, 32.0 mmol) in THF (30 mL) and hexane (30 mL) at 0° C., was added tert-butyl 2,2,2-trichloroacetimidate (11.46 mL, 64.1 mmol). The mixture was stirred for 15 min at 0° C. Boron trifluoride etherate (0.406 mL, 3.20 mmol) was added and the reaction mixture was allowed to warm to room temperature overnight. To the clear reaction mixture was added solid NaHCO3 (5 g) and stirred for 30 min. The mixture was filtered through MgSO4 and washed with hexanes (200 mL). The solution was allowed to rest for 45 min, and the resulting solid material was removed by filtering on the same MgSO4 filter again, washed with hexanes (100 mL) and concentrated under reduced pressure without heat. The volume was reduced to about 30 mL, filtered through a clean fritted funnel, washed with hexane (5 mL), and then concentrated under reduced pressure without heat. The resulting neat oil was filtered through a 0.45 μm nylon membrane filter disk to provide tert-butyl 5,5,5-trifluoropentanoate (6.6 g, 31.4 mmol 98% yield) as a colorless oil: 1H NMR (400 MHz, CDCl3) δ ppm 1.38 (s, 9H) 1.74-1.83 (m, 2H) 2.00-2.13 (m, 2H) 2.24 (t, J=7.28 Hz, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.46 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.406 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].ClC(Cl)(Cl)C(=N)O[C:15]([CH3:18])([CH3:17])[CH3:16].B(F)(F)F.CCOCC.C([O-])(O)=O.[Na+]>C1COCC1.CCCCCC>[F:1][C:2]([F:10])([F:9])[CH2:3][CH2:4][CH2:5][C:6]([O:8][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:7] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(CCCC(=O)O)(F)F
Name
Quantity
11.46 mL
Type
reactant
Smiles
ClC(C(OC(C)(C)C)=N)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0.406 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through MgSO4
WASH
Type
WASH
Details
washed with hexanes (200 mL)
WAIT
Type
WAIT
Details
to rest for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
the resulting solid material was removed
FILTRATION
Type
FILTRATION
Details
by filtering on the same MgSO4
FILTRATION
Type
FILTRATION
Details
filter again
WASH
Type
WASH
Details
washed with hexanes (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
without heat
FILTRATION
Type
FILTRATION
Details
filtered through a clean fritted funnel
WASH
Type
WASH
Details
washed with hexane (5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
without heat
FILTRATION
Type
FILTRATION
Details
The resulting neat oil was filtered through a 0.45 μm nylon membrane
FILTRATION
Type
FILTRATION
Details
filter disk

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(CCCC(=O)OC(C)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31.4 mmol
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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